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Compound of Interest

Compound Name: 3-Ethynylthiophene

Cat. No.: B1335982

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethynylthiophene is a heterocyclic organic compound that serves as a valuable and
versatile building block in medicinal chemistry, organic synthesis, and materials science. Its
rigid structure, combining an aromatic thiophene ring with a reactive terminal alkyne, makes it
an ideal scaffold for constructing complex molecular architectures. The thiophene moiety is a
well-known isostere for benzene and is prevalent in numerous pharmaceuticals, valued for its
metabolic stability and ability to engage in specific biological interactions.[1][2] The ethynyl
group offers a gateway to a wide range of chemical transformations, most notably cross-
coupling reactions and cycloadditions, allowing for the facile introduction of molecular diversity.

This technical guide provides a comprehensive overview of the core chemical and physical
properties of 3-Ethynylthiophene, details key experimental protocols for its use in synthesis,
and explores its applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of 3-Ethynylthiophene are summarized below. This data is critical
for its handling, storage, and application in experimental settings.
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Property Value Reference(s)
Molecular Formula CeHaS [3]

Molecular Weight 108.16 g/mol

CAS Number 67237-53-0

Appearance Not specified; likely a liquid -

Boiling Point 152-153 °C (lit.)

Density 1.098 g/mL at 25 °C (lit.)

Refractive Index (n20/D)

1.5800 (lit.)

Flash Point

46.1 °C (115.0 °F) - closed cup

InChl Key
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UHFFFAOYSA-N

SMILES String

C#Cclccscl

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 3-

Ethynylthiophene. While specific spectra were not available in the search results, the

expected characteristic signals based on the molecule's structure are detailed below.
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Spectroscopy Type Expected Characteristics

- Thiophene Protons (3H): Signals expected in
the aromatic region (~7.0-7.5 ppm), showing

1H NMR characteristic coupling patterns for a 3-
substituted thiophene. - Acetylenic Proton (1H):
A singlet expected around ~3.0-3.5 ppm.

- Thiophene Carbons (4C): Four distinct signals
expected in the aromatic region (~120-135

13C NMR _
ppm). - Alkynyl Carbons (2C): Two signals

expected between ~70-90 ppm.

- C=C-H Stretch: A sharp, characteristic peak
around 3300 cm~1. - C=C Stretch: Aweak to
medium peak around 2100-2150 cm~1. - C-H
infrared (IR) Aromatic Stretch: Peaks just above 3000 cm™1, -
C-S Stretch: Fingerprint region bands around

800-700 cm~1.[4]

- Molecular lon (M™*): A strong peak expected at
Mass Spec (MS) m/z = 108, corresponding to the molecular

weight.

Reactivity and Experimental Protocols

The reactivity of 3-Ethynylthiophene is dominated by its terminal alkyne, making it a prime
substrate for carbon-carbon bond-forming reactions. It is frequently used in Sonogashira cross-
coupling reactions and copper-catalyzed azide-alkyne cycloadditions (“click chemistry™).[1]

Generalized Experimental Protocol: Sonogashira Cross-
Coupling

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl
halides, catalyzed by palladium and copper complexes.[1] This reaction is instrumental in
synthesizing conjugated polymers and complex organic molecules from 3-Ethynylthiophene.

Reaction: Synthesis of an Aryl-Ethynylthiophene Derivative.
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Materials:

3-Ethynylthiophene

Aryl Halide (e.g., lodobenzene, Bromobenzene)

Palladium catalyst (e.g., Pd(PPhs)2Cl2, Pdz(dba)s)

Copper(l) iodide (Cul)

Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

Solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))

Inert gas (Nitrogen or Argon)

Methodology:

Vessel Preparation: A dry, two-necked round-bottom flask equipped with a magnetic stir bar,
condenser, and nitrogen/argon inlet is charged with the aryl halide (1.0 eq), palladium
catalyst (0.01-0.05 eq), and Cul (0.02-0.10 eq).

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times to
ensure anaerobic conditions.

Solvent and Reagent Addition: Anhydrous solvent is added via syringe, followed by the
amine base. The mixture is stirred to dissolve the solids.

Substrate Addition: 3-Ethynylthiophene (1.1-1.5 eq) is added dropwise to the reaction
mixture via syringe.

Reaction Conditions: The reaction is stirred at room temperature or heated (typically 40-80
°C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until
the starting material is consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the
solvent is removed under reduced pressure. The residue is redissolved in an organic solvent
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(e.g., ethyl acetate), and the resulting solution is washed with saturated agueous ammonium
chloride and brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated. The crude product is purified by flash column chromatography on silica gel to
yield the desired aryl-ethynylthiophene product.

Preparation Reaction Work-up & Purification
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Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Generalized Experimental Protocol: Copper-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC)

The CuAAC reaction is a cornerstone of "click chemistry," allowing for the efficient synthesis of
1,4-disubstituted 1,2,3-triazoles. 3-Ethynylthiophene is an excellent substrate for this
transformation, enabling its conjugation to a wide variety of molecules bearing an azide
functional group.[5]

Reaction: Synthesis of a 1-(Aryl)-4-(thiophen-3-yl)-1H-1,2,3-triazole.

Materials:

e 3-Ethynylthiophene

e Organic Azide (e.g., Benzyl Azide)

o Copper(l) source (e.g., Copper(l) iodide (Cul) or Copper(ll) sulfate with a reducing agent)

¢ Reducing Agent (if using CuSOQa, e.g., Sodium Ascorbate)
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e Solvent (e.g., t-Butanol/Water, DMF, DMSO)
Methodology:

o Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq) and 3-
Ethynylthiophene (1.0-1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol
and water).

o Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1-0.2 eq) followed by
copper(ll) sulfate pentahydrate (0.01-0.05 eq). The sodium ascorbate reduces Cu(ll) to the
active Cu(l) species in situ.[5]

» Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction
is often complete within 1 to 24 hours, and progress can be monitored by TLC.

o Work-up: Once the reaction is complete, dilute the mixture with water. If the product
precipitates, it can be collected by filtration, washed with water, and dried.

 Purification: If the product does not precipitate, extract the aqueous mixture with an organic
solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triazole
product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous
approved drugs. Its bioisosteric relationship with the phenyl group allows it to modulate
pharmacokinetic and pharmacodynamic properties favorably. Thiophene derivatives have
demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory,
and antitumor effects.[1][2]

3-Ethynylthiophene, in particular, provides a direct route to novel thiophene-containing
compounds with therapeutic potential. The ethynyl group allows for its incorporation into larger
molecules using the robust synthetic methods described above. For example, thiophene-3-
carboxamide derivatives, which can be synthesized from precursors derived from 3-
ethynylthiophene, have been identified as potent inhibitors of Vascular Endothelial Growth
Factor Receptor 2 (VEGFR-2), a key target in cancer therapy for inhibiting angiogenesis.[1]
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Caption: Role of 3-Ethynylthiophene in a drug discovery workflow.

Safety Information
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3-Ethynylthiophene is a flammable liquid and requires careful handling. It is classified as
causing skin irritation and serious eye damage, and may cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn at all times. All manipulations should be performed in a well-ventilated

fume hood.
Hazard Class (GHS) Code Description
Flammable Liquid H226 Flammable liquid and vapor
Skin Irritation H315 Causes skin irritation
Serious Eye Damage H318 Causes serious eye damage
Specific Target Organ Toxicity H335 May cause respiratory irritation
Conclusion

3-Ethynylthiophene is a chemical of significant interest due to its unique combination of an
aromatic thiophene core and a reactive alkyne functional group. Its well-defined physical and
chemical properties, coupled with its synthetic versatility in powerful reactions like the
Sonogashira coupling and CUAAC, make it an invaluable tool for chemists. For professionals in
drug development, it represents a key starting material for creating libraries of novel
heterocyclic compounds, leading to the discovery of potent and selective therapeutic agents.
Proper handling and adherence to safety protocols are essential when working with this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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